7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine
Description
7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is a bicyclic heterocyclic compound characterized by a fused pyran and pyridine ring system, fully saturated (octahydro) and substituted with a benzyl group at the 7-position.
Structure
2D Structure
Properties
IUPAC Name |
7-benzyl-2,3,4,4a,5,6,8,8a-octahydropyrano[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-8-14-7-4-10-17-15(14)12-16/h1-3,5-6,14-15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONCAAJZIXQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCN(CC2OC1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reactions and Catalysts
Recent research has demonstrated efficient synthesis of pyrano-fused heterocycles, including related pyrano[2,3-c]pyrazoles, via multi-component reactions involving:
- Benzyl alcohols
- Ethyl acetoacetate
- Hydrazine derivatives (e.g., phenylhydrazine)
- Malononitrile
These reactions are catalyzed by sulfonated amorphous carbon (AC-SO3H) and eosin Y under visible light irradiation, often in the presence of oxidizing agents like tert-butyl hydroperoxide (TBHP). Although this study focuses on pyrano[2,3-c]pyrazoles, the methodology provides a conceptual framework applicable to the preparation of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, especially in terms of catalyst choice and reaction conditions.
Reaction Conditions Optimization
- The reaction typically proceeds at room temperature for extended periods (e.g., 28 hours) under visible light.
- Solvent systems such as deep eutectic solvents ([cholineCl][urea]) enhance reaction efficiency.
- Catalytic amounts of AC-SO3H (5–15 mg) are used to promote condensation and cyclization.
- Oxidation of benzyl alcohol to benzaldehyde intermediates is a key step, facilitated by visible-light-induced radicals.
Mechanistic Insights
The proposed mechanism involves:
- Activation of ethyl acetoacetate with hydrazine to form a reactive intermediate.
- Oxidation of benzyl alcohol to benzaldehyde under radical conditions.
- Nucleophilic attack of malononitrile on benzaldehyde to form an intermediate.
- Michael addition of the hydrazine-activated intermediate to the malononitrile adduct.
- Intramolecular cyclization to close the pyrano ring.
- Final tautomerization to yield the desired fused heterocycle.
Representative Data Table: Catalytic Reaction Conditions and Yields
| Entry | Catalyst Amount (mg) | Solvent | Oxidant | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 5 | [cholineCl][urea] | TBHP (3 equiv) | 28 | 85 | Optimal conditions for benzyl alcohol derivatives |
| 2 | 10 | [cholineCl][urea] | TBHP (3 equiv) | 28 | 87 | Slightly improved yield with increased catalyst |
| 3 | 5 | Acetonitrile | TBHP (3 equiv) | 28 | 70 | Lower yield without deep eutectic solvent |
| 4 | 5 | [cholineCl][urea] | K2S2O8 | 28 | 60 | Alternative oxidant less effective |
| 5 | 5 | [cholineCl][urea] | None | 28 | 0 | No reaction without oxidant |
Adapted from catalytic optimization studies in pyrano[2,3-c]pyrazole synthesis, applicable to this compound preparation.
Analytical Characterization Supporting Preparation
- The product is characterized by 1H and 13C NMR spectroscopy, confirming the fused ring structure and substitution pattern.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Melting point determination and chromatographic purity (e.g., HPLC) are used to assess product quality.
Summary of Key Research Findings
- The use of sulfonated amorphous carbon catalysts combined with deep eutectic solvents under visible light irradiation represents a green and efficient method for preparing pyrano-fused heterocycles.
- Oxidation of benzyl alcohol to benzaldehyde is a crucial step enabling subsequent multicomponent condensation.
- Reaction conditions are mild (room temperature) and environmentally friendly, avoiding harsh reagents.
- The methodology allows for structural diversity by varying benzyl alcohol derivatives.
- Industrial scale-up benefits from continuous flow synthesis and catalyst reusability.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
Antitumor Activity
Research indicates that 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine exhibits significant antitumor effects. Studies have shown that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing.
The presence of the pyridine ring is believed to enhance these effects by interacting with biological targets involved in cell growth and survival pathways .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. Such mechanisms are common among many heterocyclic compounds known for their antimicrobial activity.
Synthetic Methodologies
Several synthetic pathways have been developed for the preparation of this compound:
- Cyclization Reactions : Involving benzyl alcohols and cyclic precursors.
- Nucleophilic Substitutions : These reactions can lead to modifications in the compound's structure.
- Electrophilic Additions : Allowing for the synthesis of derivatives with enhanced biological activity.
Recent advancements include green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions, which promote environmental sustainability while maintaining high yields .
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for optimizing its pharmacological properties. Techniques employed in these studies include:
- Molecular Docking Simulations : To predict binding affinities to various enzymes or receptors.
- In Vitro Assays : To evaluate the biological activity of synthesized derivatives.
These studies help elucidate the compound's mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Key Observations :
- Tetrahydrothieno[2,3-c]pyridine synthesis emphasizes the incorporation of electron-withdrawing groups (e.g., cyano, trifluoromethyl), critical for antiproliferative activity .
- The benzyl group in 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine distinguishes it from other analogs, likely enhancing steric bulk and lipophilicity compared to non-benzylated derivatives .
Key Observations :
- Antiproliferative Activity: Tetrahydrothieno[2,3-c]pyridine derivatives with cyano groups exhibit nanomolar to micromolar potency against cancer cells, whereas pyrano[2,3-c]pyridine derivatives focus on antioxidant or antimicrobial roles .
- Antimicrobial Efficacy: 2H-Pyrano[2,3-c]pyridine derivatives show potent activity against Yersinia enterocolitica, with MIC values as low as 25 µg/mL for compound 2{3}, attributed to aryl-substituted carboxamide groups .
- Antioxidant Properties: Pyrano[2,3-c]pyridine derivatives with electron-withdrawing substituents (e.g., Cl, NO2) demonstrate enhanced radical scavenging, outperforming ascorbic acid in some cases .
Physicochemical and Pharmacokinetic Considerations
- Conformational Rigidity : The octahydro (fully saturated) structure may reduce metabolic degradation compared to unsaturated analogs, enhancing bioavailability .
Biological Activity
7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₅H₁₉NO, indicating it comprises 15 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound features a benzyl group attached to an octahydropyran moiety fused with a pyridine ring. This unique structure contributes to its reactivity and interaction with biological systems.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties . Studies indicate that compounds within this class can inhibit cancer cell proliferation through mechanisms such as:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
The presence of the pyridine ring is believed to enhance these effects by interacting with biological targets involved in cell growth and survival pathways. Additionally, its structural characteristics may improve its ability to penetrate cellular membranes, thereby increasing bioavailability .
Antimicrobial Activity
The compound has also been explored for its potential antimicrobial effects . While specific data on this compound's antimicrobial activity is limited, related compounds in the pyrano[2,3-c]pyridine family have shown promise in disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.
Although comprehensive studies detailing the exact mechanism of action for this compound are still lacking, it is hypothesized that the compound interacts with specific molecular targets. These interactions may modulate various biological pathways, leading to its observed antitumor and antimicrobial effects. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes crucial for cancer cell metabolism or bacterial growth.
- Receptor Binding : It might bind to receptors involved in cell signaling pathways that regulate growth and apoptosis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 7-Azaindole | Heterocyclic | Contains nitrogen in the ring; known for neuroprotective effects. |
| Pyrano[2,3-c]pyrazole | Heterocyclic | Exhibits strong antiproliferative activity against cancer cells. |
| 4-Pyridinone | Heterocyclic | Known for diverse biological activities; structurally simpler than this compound. |
The distinct combination of a benzyl group with an octahydropyran framework fused to a pyridine ring in this compound may confer unique pharmacological properties not found in these other compounds .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Anticancer Screening : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines at low concentrations.
- Molecular Docking Studies : These studies have been employed to predict how well the compound binds to target proteins involved in cancer progression and microbial resistance.
- Safety Profile : Comprehensive safety assessments are necessary as no specific safety data are available for this compound at present; standard laboratory safety procedures should be followed when handling it .
Q & A
Q. What are the established synthetic pathways for 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, and what intermediates are critical?
Methodological Answer: Synthesis typically involves multi-step cyclization and benzylation. For example, analogous pyridine-fused systems (e.g., thieno[2,3-c]pyridines) are synthesized via cyclocondensation of aminothiophenes with α,β-unsaturated carbonyl compounds, followed by benzylation using benzyl halides under basic conditions . Key intermediates include tetrahydropyridine precursors, which are stabilized via hydrogenation or catalytic reduction. Reaction monitoring via TLC or HPLC is essential to track intermediate formation .
Q. How is structural confirmation achieved for this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for related compounds like 7-benzyl-tetrahydropyrido-thienopyrimidinones . Complementary techniques include:
- NMR : H and C NMR to verify proton environments and quaternary carbons, particularly distinguishing benzyl group signals (δ ~4.5 ppm for CH) and pyran ring protons .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer: Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution. Recrystallization from ethanol or dichloromethane-hexane mixtures enhances purity, as evidenced in purification protocols for pyrazolo-pyridine derivatives .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing side reactions?
Methodological Answer:
- Catalyst Screening : Palladium or nickel catalysts improve benzylation efficiency, reducing undesired alkylation byproducts .
- Temperature Control : Lower temperatures (0–5°C) during benzylation suppress oligomerization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization . Quantitative yield analysis via GC-MS or H NMR integration is critical for optimization .
Q. What computational methods are suitable for predicting physicochemical properties of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction mechanisms .
- QSPR Models : Correlate structural descriptors (e.g., logP, molar refractivity) with solubility or bioavailability. For example, thieno[2,3-c]pyridine analogs have logP ~2.2, indicating moderate lipophilicity .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
Q. How should researchers resolve contradictions in reported spectral data or reactivity profiles for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 4-chloro-7-fluoro-pyrrolo[3,2-c]pyridine, δ 7.42–8.79 ppm for aromatic protons) .
- Isotopic Labeling : Use N or C-labeled analogs to assign ambiguous signals .
- Reproducibility Testing : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to confirm reactivity .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrano-pyridine core?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., nitro or cyano groups) to steer electrophilic substitution to desired positions .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during benzylation .
- Microwave-Assisted Synthesis : Enhances regioselectivity in cyclization steps by reducing reaction times and side product formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
